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Compound Name: Apigenin 7-O-methylglucuronide

Cat. No.: B15596301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Apigenin, a widely studied flavone, undergoes extensive metabolism in vivo, with

glucuronidation being a major pathway. The resulting metabolites, such as Apigenin 7-O-
methylglucuronide, are frequently analyzed by mass spectrometry to understand the

pharmacokinetics and disposition of the parent compound. This application note provides a

detailed overview of the characteristic mass spectrometry fragmentation pattern of Apigenin 7-
O-methylglucuronide and a protocol for its analysis using Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern
The fragmentation of Apigenin 7-O-methylglucuronide in tandem mass spectrometry is

characterized by the cleavage of the glycosidic bond connecting the apigenin aglycone to the

methylglucuronide moiety. This process is highly predictable and provides signature fragment

ions that are crucial for the identification and quantification of the metabolite. The fragmentation

occurs in both positive and negative ionization modes.

Chemical Structure:

Apigenin: C₁₅H₁₀O₅, Molar mass: 270.24 g/mol
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Methylglucuronic acid: C₇H₁₀O₇, Molar mass: 206.15 g/mol

Apigenin 7-O-methylglucuronide: C₂₂H₂₀O₁₁

Monoisotopic Mass: 460.1005 Da

Quantitative Data Summary
The expected precursor and major product ions for Apigenin 7-O-methylglucuronide in both

positive and negative ion modes are summarized in the table below. These values are derived

from the known fragmentation of apigenin glucuronides.[1][2][3] The primary fragmentation

pathway involves the neutral loss of the methylglucuronide group (C₇H₈O₆, 190.0321 Da).

Ion Mode
Precursor
Ion

m/z
(Expected)

Major
Product Ion

m/z
(Expected)

Neutral
Loss (Da)

Positive [M+H]⁺ 461.1078
[Apigenin +

H]⁺
271.0601 190.0477

Negative [M-H]⁻ 459.0934
[Apigenin -

H]⁻
269.0455 190.0479

Fragmentation Pathway Diagram
The following diagram illustrates the characteristic fragmentation of Apigenin 7-O-
methylglucuronide in both positive and negative ionization modes.
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Positive Ion Mode

Negative Ion Mode

Apigenin 7-O-methylglucuronide
[M+H]⁺

m/z = 461.1078

Apigenin Aglycone
[Apigenin + H]⁺
m/z = 271.0601

CID

Neutral Loss
(Methylglucuronic Acid)

190.0477 Da

Apigenin 7-O-methylglucuronide
[M-H]⁻

m/z = 459.0934

Apigenin Aglycone
[Apigenin - H]⁻
m/z = 269.0455

CID

Neutral Loss
(Methylglucuronic Acid)

190.0479 Da

Click to download full resolution via product page

Caption: Fragmentation of Apigenin 7-O-methylglucuronide.

Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of flavonoid glucuronides in

biological matrices.[1][4]

Sample Preparation
a. Plasma/Blood Samples (Protein Precipitation):
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To 50 µL of plasma or blood, add 200 µL of acetonitrile (containing an appropriate internal

standard, e.g., Rutin at 100 nM).

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge at 15,000 rpm for 15 minutes.

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 200 µL of 20% acetonitrile in water for LC-MS/MS analysis.

b. Bile Samples (Solid Phase Extraction - SPE):

Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1

mL of water.

Dilute 20 µL of bile sample with 180 µL of water.

Load the diluted sample onto the conditioned SPE cartridge.

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

Elute the analyte with 1 mL of methanol.

Evaporate the eluate to dryness under nitrogen.

Reconstitute the residue in 200 µL of 20% acetonitrile in water for LC-MS/MS analysis.

Liquid Chromatography Conditions
LC System: A high-performance or ultra-high-performance liquid chromatography

(HPLC/UHPLC) system.

Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution:

0-1 min: 5% B

1-5 min: Linear gradient from 5% to 95% B

5-7 min: Hold at 95% B

7.1-9 min: Return to 5% B and equilibrate

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with

an electrospray ionization (ESI) source.

Ionization Mode: ESI positive and/or negative, depending on sensitivity requirements.

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with

collision-induced dissociation (CID) for structural confirmation.

MRM Transitions (Expected):

Positive Mode: 461.1 → 271.1

Negative Mode: 459.1 → 269.0

Typical ESI Source Parameters:

Capillary Voltage: 3.0-4.5 kV

Source Temperature: 120-150 °C

Desolvation Temperature: 350-450 °C
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Nebulizer Gas (Nitrogen) Flow: Instrument-dependent

Drying Gas (Nitrogen) Flow: Instrument-dependent

Collision Energy: Optimize for the specific instrument to maximize the signal of the product

ion. A starting point of 15-30 eV can be used.

Experimental Workflow
The following diagram outlines the general workflow for the analysis of Apigenin 7-O-
methylglucuronide from biological samples.

Biological Sample
(Plasma, Bile, etc.)

Sample Preparation
(Protein Precipitation or SPE)

LC Separation
(C18 Column)

MS/MS Detection
(ESI, MRM)

Data Analysis
(Quantification & Identification)

Click to download full resolution via product page

Caption: LC-MS/MS workflow for Apigenin 7-O-methylglucuronide.

Conclusion
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The mass spectrometric fragmentation of Apigenin 7-O-methylglucuronide is dominated by

the loss of the methylglucuronide moiety, providing a reliable basis for its identification and

quantification. The provided protocol offers a robust starting point for developing and validating

LC-MS/MS methods for the analysis of this and other related flavonoid glucuronide metabolites

in various biological matrices. Researchers can adapt and optimize these conditions to suit

their specific instrumentation and analytical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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